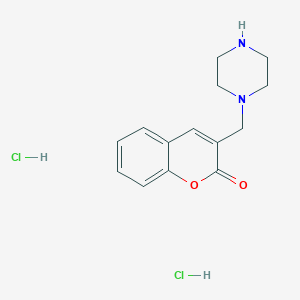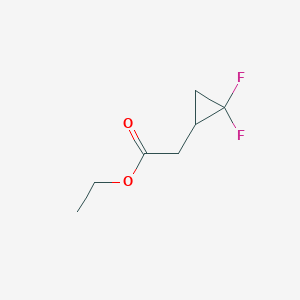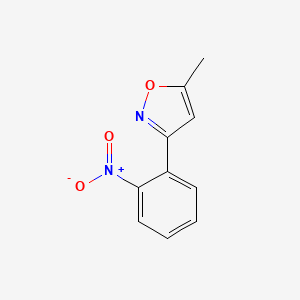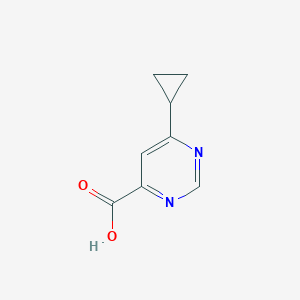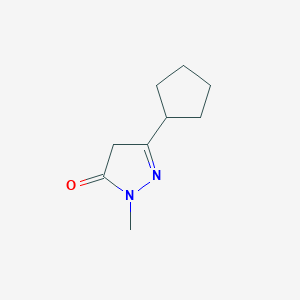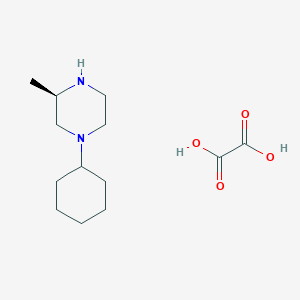
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Overview
Description
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Oxalate compounds are known to interact with various biological systems, including enzymes and transporters. For instance, oxalate can interfere with calcium homeostasis and affect cell wall structure .
- Oxalate compounds may influence cellular processes by chelating cations, altering pH, and inducing programmed cell death .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
®-1-Cyclohexyl-3-methyl-piperazine oxalate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxalate metabolism, such as oxalate decarboxylase and oxalate oxidase . These interactions are crucial for the compound’s ability to influence oxalate degradation and metabolism. Additionally, ®-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
The effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact monocyte metabolism and inflammatory signaling, potentially altering cellular bioenergetics and mitochondrial complex activity . These effects can lead to changes in cell function and overall cellular health.
Molecular Mechanism
At the molecular level, ®-1-Cyclohexyl-3-methyl-piperazine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate decarboxylase . Additionally, this compound may induce oxidative stress and redox imbalance in renal epithelial cells, leading to changes in gene expression and cellular function . The activation of signaling pathways, such as the NF-κB pathway, further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxalate-degrading bacteria, such as Oxalobacter formigenes, can reduce the urinary oxalate concentration over time, highlighting the temporal effects of oxalate metabolism . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on oxalate metabolism and cellular function. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
®-1-Cyclohexyl-3-methyl-piperazine oxalate is involved in metabolic pathways related to oxalate degradation. It interacts with enzymes such as oxalate decarboxylase and oxalate oxidase, which play a role in converting oxalate to formate and carbon dioxide . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of ®-1-Cyclohexyl-3-methyl-piperazine oxalate within cells and tissues are mediated by specific transporters and binding proteins. The oxalate transporter OxlT, for example, facilitates the movement of oxalate across cellular membranes . This transport mechanism is essential for the compound’s localization and accumulation within cells, affecting its biochemical and cellular effects.
Subcellular Localization
®-1-Cyclohexyl-3-methyl-piperazine oxalate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
(3R)-1-cyclohexyl-3-methylpiperazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHMUFNOZYBUFH-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-96-6 | |
| Record name | Piperazine, 1-cyclohexyl-3-methyl-, (3R)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

